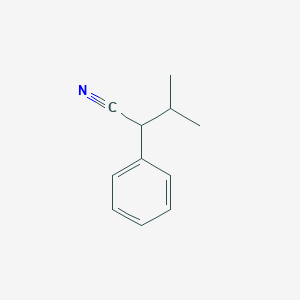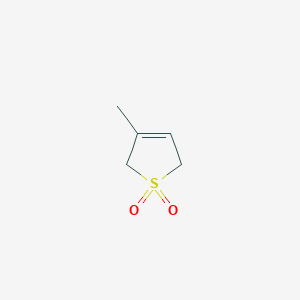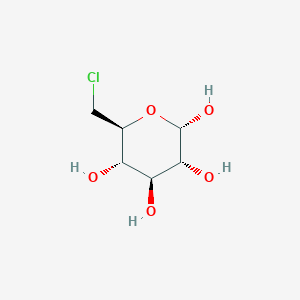
Cholestane-3beta,5alpha,6alpha-triol
Übersicht
Beschreibung
Cholestane-3beta,5alpha,6alpha-triol is a highly oxygenated steroid and one of the major metabolic oxysterols of cholesterol in mammals. It is found abundantly in natural sources, particularly in marine invertebrates like sponges and soft corals . This compound has been extensively studied for its biological roles, including its cytotoxicity towards various tumor cells and its involvement in oxidative stress responses .
Vorbereitungsmethoden
Cholestane-3beta,5alpha,6alpha-triol can be synthesized through the hydration of cholesterol-5,6-epoxides. The reaction involves the use of cholesterol-5,6-epoxide hydrolase, which catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce this compound . Industrial production methods often involve the extraction of this compound from natural sources, such as marine invertebrates, followed by purification processes .
Analyse Chemischer Reaktionen
Cholestane-3beta,5alpha,6alpha-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reactive oxygen species, lipoperoxidation agents, and cytochrome P450 enzymes . Major products formed from these reactions include oncosterone and other bioactive compounds such as dendrogenins .
Wissenschaftliche Forschungsanwendungen
Cholestane-3beta,5alpha,6alpha-triol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of oxysterols. In biology and medicine, it has been shown to induce cell death in various tumor cells through mechanisms involving endoplasmic reticulum stress and autophagy activation . Additionally, it has been studied for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders . In industry, it is used in the development of pharmaceuticals and other bioactive compounds .
Wirkmechanismus
The mechanism of action of cholestane-3beta,5alpha,6alpha-triol involves the induction of endoplasmic reticulum stress and the enhancement of autophagy flux. This process is mediated by reactive oxygen species, which lead to oxidative damage and subsequent cell death . The compound targets various molecular pathways, including those involved in apoptosis and autophagy .
Vergleich Mit ähnlichen Verbindungen
Cholestane-3beta,5alpha,6alpha-triol is unique among oxysterols due to its specific stereochemistry and biological activity. Similar compounds include cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide, which are precursors in its synthesis . Other related oxysterols include 7-ketocholesterol and 25-hydroxycholesterol, which also play roles in cholesterol metabolism and oxidative stress responses . this compound is distinct in its ability to induce endoplasmic reticulum stress and autophagy, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are trimethylsilyl derivatives useful for analyzing cholestane triols using electron ionization mass spectrometry (EI-MS)?
A1: EI-MS often results in significant fragmentation of molecules, making it challenging to analyze complex structures like cholestane triols. Derivitizing the triols with trimethylsilyl groups increases their volatility and stability under EI-MS conditions. This leads to less fragmentation and more informative spectra. For instance, the complete silylation of cholestane-3β,4α,5α-triol results in an abundant molecular ion at m/z 636, which is crucial for determining the molecule's mass [, ].
Q2: How can EI-MS differentiate between cholestane-3β,5α,6β-triol and cholestane-3β,5α,6α-triol?
A2: While the tris-trimethylsilyl derivatives of these two isomers have very similar EI-MS spectra, their bis-trimethylsilyl derivatives, specifically those at the 3β and 6α/β positions, provide crucial distinguishing features [, ]. The β-isomer exhibits more prominent fragment ions at m/z 321, 367, and 403. These differences arise from the influence of the hydroxyl group's configuration at carbon 6 on the fragmentation pathways. Therefore, analyzing the bis-trimethylsilyl derivatives allows for a more confident assignment of the configuration at carbon 6 in these cholestane triols.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















